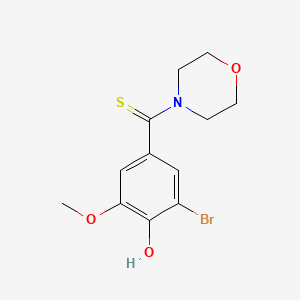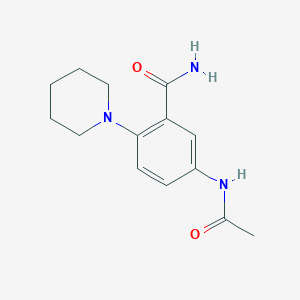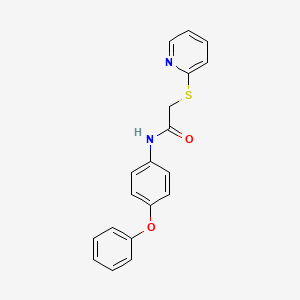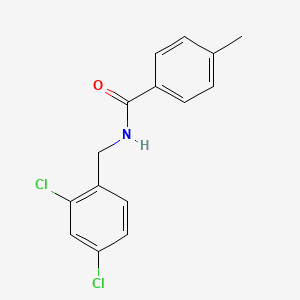
2-bromo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BM-4 is a phenolic compound that belongs to the family of thioether derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Masahiko Shibuya at the University of Tokyo. Since then, BM-4 has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of BM-4 involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. It works by cutting and rejoining the DNA strands to relieve the tension that builds up during DNA replication. BM-4 binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects:
BM-4 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. BM-4 has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, BM-4 has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BM-4 has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. BM-4 is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, there are some limitations to using BM-4 in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, BM-4 can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For the study of BM-4 include the development of analogs, the study of its mechanism of action, and its use in combination with other cancer drugs.
Métodos De Síntesis
The synthesis of BM-4 involves the reaction of 2-bromo-4-methoxyphenol with morpholine-4-carbonothioic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BM-4. The synthesis method is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BM-4 has been shown to have potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BM-4 works by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, BM-4 can induce cell death in cancer cells.
Propiedades
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-16-10-7-8(6-9(13)11(10)15)12(18)14-2-4-17-5-3-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVDVSCTLNRVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-hydroxy-5-methoxyphenyl)(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)

